5-((7-Chloro-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)-2-hydroxybenzoic acid
Description
5-((7-Chloro-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)-2-hydroxybenzoic acid is a nitro-substituted benzoxadiazole derivative with a hydroxybenzoic acid moiety. This compound belongs to the class of heterocyclic aromatic molecules, characterized by a fused benzooxadiazole ring system. The presence of electron-withdrawing groups (chloro and nitro) at the 7- and 4-positions of the benzoxadiazole core enhances its electrophilicity, making it reactive in nucleophilic aromatic substitution (SNAr) reactions .
Notably, this compound is listed as discontinued by CymitQuimica, suggesting challenges in synthesis, stability, or commercial viability . Its structural complexity and functional group arrangement render it a candidate for applications in medicinal chemistry (e.g., fluorescent probes) or materials science (e.g., coordination polymers).
Properties
IUPAC Name |
5-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN4O6/c14-7-4-8(12(18(22)23)11-10(7)16-24-17-11)15-5-1-2-9(19)6(3-5)13(20)21/h1-4,15,19H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIVJUMOUVQKMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-])C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-((7-Chloro-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)-2-hydroxybenzoic acid typically involves a multi-step process. One common method includes the following steps :
Starting Materials: The synthesis begins with 5-chloro-4-nitrobenzo[c][1,2,5]oxadiazole and 2-hydroxybenzoic acid.
Reaction Conditions: The 5-chloro-4-nitrobenzo[c][1,2,5]oxadiazole is reacted with 4-aminophenylboronic acid pinacol ester in dimethylformamide (DMF) at 90°C for 3 hours.
Product Formation: The reaction mixture is then subjected to hydrolysis to obtain the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-((7-Chloro-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the nitro and chloro groups.
Oxidation and Reduction: The nitro group can be reduced to an amino group under appropriate conditions, and the hydroxyl group can be oxidized to a carbonyl group.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the corresponding acids or amines.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction and oxidizing agents like potassium permanganate for oxidation.
Scientific Research Applications
5-((7-Chloro-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)-2-hydroxybenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-((7-Chloro-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects . Additionally, the benzo[c][1,2,5]oxadiazole ring can interact with DNA and proteins, disrupting their normal function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Below is a comparative analysis with structurally related compounds:
Electronic and Physical Properties
- Electron-Withdrawing Effects: The chloro and nitro groups in the target compound create a strong electron-deficient benzoxadiazole core, enhancing its reactivity in SNAr compared to non-halogenated analogues (e.g., ).
- Solubility: The hydroxybenzoic acid group improves aqueous solubility relative to ester or ethanolamine derivatives (e.g., ).
Research Findings and Challenges
- Discontinuation : The target compound’s discontinued status may relate to synthetic complexity (e.g., low yields in analogous ester hydrolysis reactions ) or instability under storage.
Biological Activity
5-((7-Chloro-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)-2-hydroxybenzoic acid is a compound of significant interest due to its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and biological efficacy, drawing from various research studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[c][1,2,5]oxadiazole moiety and a hydroxylated benzoic acid. Its molecular formula is , with a molecular weight of approximately 315.7 g/mol. The presence of the nitro group and the chloro substituent are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the oxadiazole ring : This is achieved through cyclization reactions involving various nitro-substituted aromatic compounds.
- Amination : The introduction of the amino group at the appropriate position on the oxadiazole.
- Hydroxylation : The final step involves adding a hydroxyl group to the benzoic acid derivative.
Antimicrobial Properties
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance:
- Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported to be as low as 0.312 mg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| 1 | Staphylococcus aureus | 0.312 |
| 2 | Escherichia coli | 0.625 |
| 3 | Pseudomonas aeruginosa | 0.500 |
Anticancer Activity
The compound has also shown promise in cancer research:
- In vitro studies indicated that certain derivatives have IC50 values ranging from 0.69 to 22 μM against various cancer cell lines (e.g., HL60, A549) . The mechanism of action appears to involve interference with tubulin polymerization and reactive oxygen species (ROS) generation.
| Cell Line | IC50 (μM) |
|---|---|
| HL60 | 0.69 |
| A549 | 22 |
| MCF-7 | 20 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The nitro group may interact with specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that compounds with similar structures can induce apoptosis in cancer cells through ROS-mediated pathways .
- Antibiofilm Activity : Certain derivatives have demonstrated the ability to inhibit biofilm formation in bacteria, which is crucial for treating chronic infections .
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various derivatives against clinical isolates of bacteria. The results indicated that compounds containing the oxadiazole moiety exhibited superior antibacterial activity compared to standard antibiotics .
Study on Anticancer Properties
In another investigation focusing on anticancer activity, researchers tested multiple derivatives against a panel of cancer cell lines and found that modifications in substituents significantly influenced their potency . The study highlighted that compounds with electron-withdrawing groups showed enhanced cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
